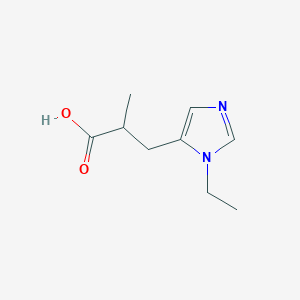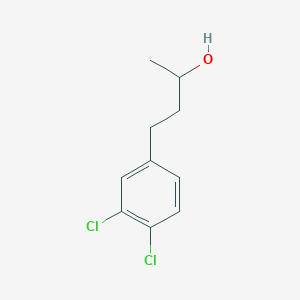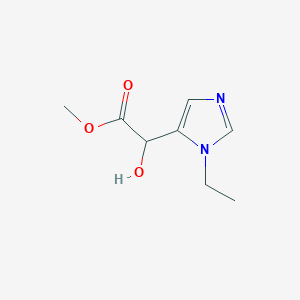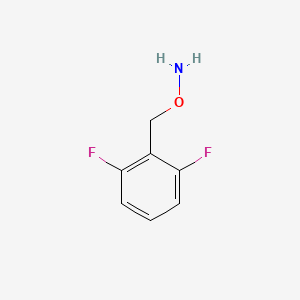
3-(1-Ethyl-1h-imidazol-5-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-imidazole with a suitable alkylating agent to introduce the propanoic acid moiety. The reaction conditions typically involve the use of a base such as triethylamine and solvents like tetrahydrofuran and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for serotonin receptors, particularly the 5-HT7 receptor . This interaction involves the formation of halogen bonds with the receptor, leading to modulation of neurotransmitter activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid
- 1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
Uniqueness
3-(1-Ethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and its high selectivity for serotonin receptors. This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-(3-ethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-11-6-10-5-8(11)4-7(2)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
CXPVUBSTFHVFTO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1CC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)



![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)





